[(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride
Overview
Description
“[(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride” is a chemical compound with the CAS Number: 1185016-37-8. It has a linear formula of C12 H14 N2 . Cl H . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2.ClH/c1-14-9-5-8-11(14)12(13)10-6-3-2-4-7-10;/h2-9,12H,13H2,1H3;1H . This indicates that the compound contains a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) and a phenyl group attached to a methylamine group.Physical and Chemical Properties Analysis
The compound has a molecular weight of 222.72 . It is a solid at room temperature and has a storage temperature of -20°C .Mechanism of Action
Target of Action
Similar compounds have been shown to interact with serotonin receptors . These receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire and function.
Mode of Action
It is suggested that similar compounds inhibit serotonin reuptake , which increases the concentration of serotonin in the synaptic cleft and enhances its activity.
Biochemical Analysis
Biochemical Properties
[(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride plays a significant role in biochemical reactions, particularly in the study of protein interactions. This compound interacts with various enzymes and proteins, facilitating the study of their functions and mechanisms. For instance, it can bind to specific sites on enzymes, altering their activity and providing insights into enzyme kinetics and regulation. Additionally, this compound can interact with other biomolecules such as nucleic acids, influencing their structure and function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cell behavior and function. Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in either inhibition or activation of the target molecule, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to changes in cellular behavior and function, highlighting the importance of monitoring its stability and activity in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell behavior and function. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and metabolite levels, providing insights into cellular metabolism and energy production. For example, this compound may be metabolized by specific enzymes, leading to the production of metabolites that can further interact with other biomolecules and influence cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its accumulation and activity, affecting its overall impact on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
(1-methylpyrrol-2-yl)-phenylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-14-9-5-8-11(14)12(13)10-6-3-2-4-7-10;/h2-9,12H,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEQUYZCMHYCOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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